

WAY-608106 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WAY-608106
Cat. No.: B10816674

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In-Depth Technical Guide: WAY-608106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological context of **WAY-608106**, a compound of interest in neuropharmacological research. The information is presented to support further investigation and application by professionals in drug development and scientific research.

Core Compound Information

Property	Value	Reference
CAS Number	685137-44-4	[1] [2]
Molecular Weight	349.47 g/mol	[1]
Molecular Formula	C ₂₂ H ₂₇ N ₃ O	[1] [2]

Biological Target and Signaling Pathway

While direct and extensive research on **WAY-608106** is not widely published, its structural analogs, WAY-181187 and WAY-208466, are potent and selective agonists of the serotonin 5-HT₆ receptor. This strongly suggests that **WAY-608106** may also target this receptor. The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory.

Activation of the 5-HT6 receptor initiates a downstream signaling cascade, primarily through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence neuronal excitability and gene expression.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of **WAY-608106** via the 5-HT6 receptor.

Experimental Protocols

Detailed experimental protocols for **WAY-608106** are not readily available in the public domain. However, based on the characterization of its close analogs, the following methodologies would be relevant for assessing its activity as a 5-HT6 receptor agonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of **WAY-608106** for the human 5-HT6 receptor.

Methodology:

- **Membrane Preparation:** Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
- **Incubation:** The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]LSD) and varying concentrations of the test compound (**WAY-608106**).
- **Separation:** Bound and free radioligand are separated by rapid filtration.
- **Quantification:** The amount of bound radioactivity is quantified using liquid scintillation counting.
- **Data Analysis:** The Ki value is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

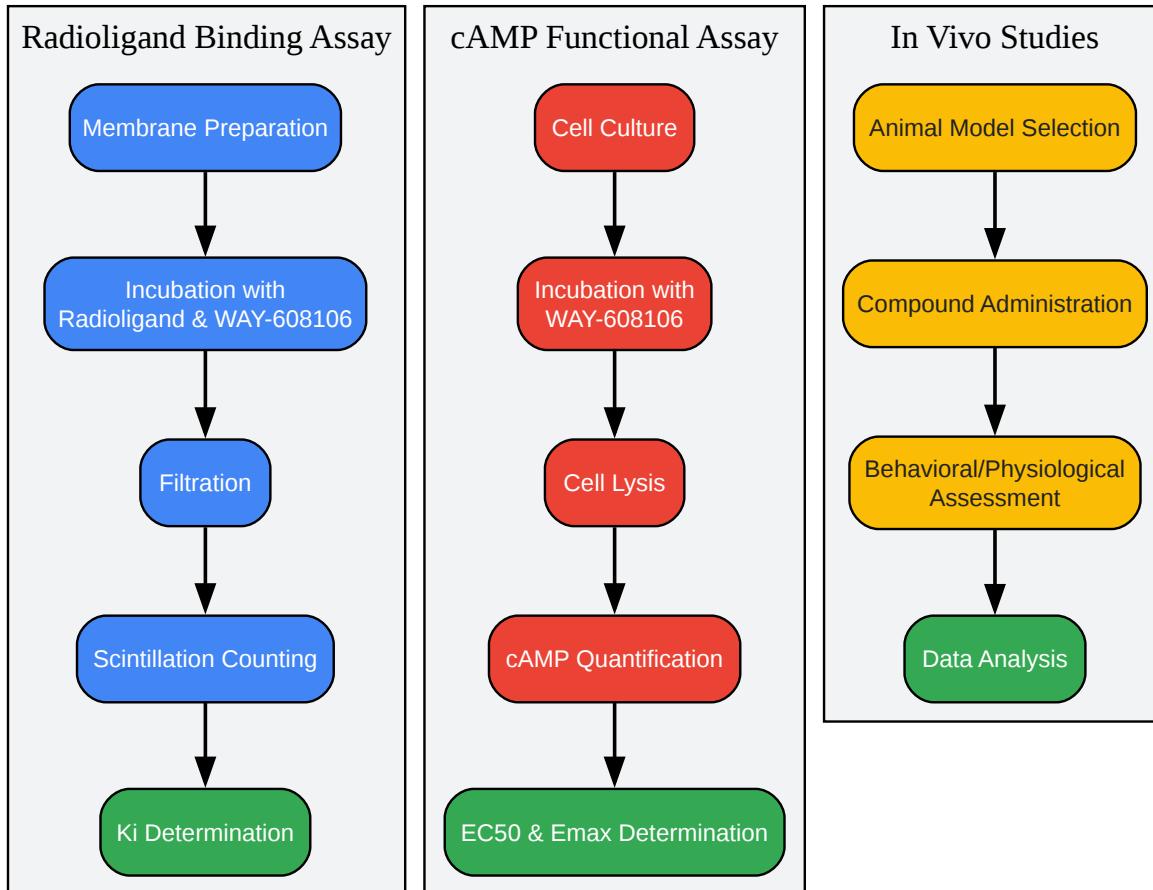
This assay measures the functional activity of a compound by quantifying the downstream second messenger production following receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of **WAY-608106** as a 5-HT6 receptor agonist.

Methodology:

- Cell Culture: Cells expressing the human 5-HT6 receptor are cultured.
- Incubation: The cells are incubated with varying concentrations of **WAY-608106** in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
- Lysis: The cells are lysed to release intracellular cAMP.
- Quantification: The amount of cAMP is quantified using a competitive immunoassay (e.g., HTRF, ELISA).
- Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined.

Experimental Workflow Diagram

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Caption: Standard experimental workflow for characterizing a novel 5-HT6 receptor agonist.

Quantitative Data for Structural Analogs

The following table summarizes the reported in vitro pharmacological data for WAY-181187 and WAY-208466, which are close structural analogs of **WAY-608106**. This data provides a strong indication of the expected potency and efficacy profile for **WAY-608106**.

Compound	5-HT6 Binding Affinity (Ki, nM)	5-HT6 Functional Potency (EC50, nM)	5-HT6 Functional Efficacy (Emax, %)
WAY-181187	2.2	6.6	93
WAY-208466	4.8	7.3	100

Data sourced from a study on novel and selective 5-HT6 receptor agonists.

Conclusion

WAY-608106 is a compound with a high likelihood of being a selective 5-HT6 receptor agonist, based on the pharmacological profile of its close analogs. The provided information on its chemical properties, the established signaling pathway of its putative target, and standardized experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. The quantitative data for related compounds suggest that **WAY-608106** could be a potent and efficacious modulator of the 5-HT6 receptor, warranting further detailed characterization.

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References

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- To cite this document: BenchChem. [WAY-608106 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10816674#way-608106-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b10816674#way-608106-cas-number-and-molecular-weight)

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